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Introduction

Ravidasvir, also known as PPI-668, is a potent, second-generation, pan-genotypic inhibitor of
the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] It has demonstrated high
efficacy in clinical trials, particularly when used in combination with other direct-acting antivirals
like sofosbuvir, leading to high sustained virological response rates.[2] This technical guide
provides a detailed overview of the synthetic pathway for Ravidasvir hydrochloride,
consolidating information from key patents and scientific literature to serve as a comprehensive
resource for chemical synthesis and drug development.

Overall Synthetic Strategy

The synthesis of Ravidasvir hydrochloride is a convergent process that involves the
preparation of two key heterocyclic fragments: a benzimidazole-pyrrolidine moiety and a
naphthalene-imidazole-pyrrolidine moiety. These fragments are then coupled via a Suzuki-
Miyaura reaction to form the core structure of the molecule. The synthesis is completed by the
deprotection of Boc groups and subsequent acylation with N-Moc-L-valine, followed by
conversion to the hydrochloride salt.[3]

Synthesis of Key Intermediates
Synthesis of the Benzimidazole Fragment
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The benzimidazole portion of Ravidasvir is synthesized from 4-bromo-1,2-diaminobenzene.
The synthesis involves two primary steps: amide bond formation with a protected proline
derivative, followed by cyclization to form the benzimidazole ring.

A detailed experimental protocol for a key benzimidazole intermediate, methyl (R)-1-((S)-2-(6-
bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate, is outlined
in the patent literature.[4] The process begins with the coupling of (S)-1-((R)-2-
(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid and 4-bromo-1,2-
diaminobenzene using a condensing agent like N-(3-dimethylaminopropyl)-N'-
ethylcarbodiimide hydrochloride (EDC-HCI).[4] This is followed by cyclization in the presence of
an organic acid, such as acetic acid, to yield the desired benzimidazole derivative.[4]

Table 1: Experimental Protocol for the Synthesis of the Benzimidazole Intermediate[4]

. Key Reagents & Reaction
Step Reaction .
Solvents Conditions

(8)-1-((R)-2-
(methoxycarbonylami
no)-3-

methylbutanoyl)pyrroli
y yhpy 0°C to 25°C, ~1.5

1 Amide Coupling dine-2-carboxylic acid,
hours

4-bromo-1,2-
diaminobenzene,
EDC-HCI,
Tetrahydrofuran (THF)

Benzimidazole Acetic acid, Ethyl
2 ) Reflux, ~2 hours
Formation acetate

Synthesis of the Naphthalene-Imidazole Fragment

The synthesis of the naphthalene-imidazole fragment begins with 2-bromonaphthalene and
proceeds through a three-step sequence.[3]

» Friedel-Crafts Acylation: 2-bromonaphthalene undergoes a Friedel-Crafts acylation with
chloroacetyl chloride in the presence of aluminum chloride to yield an a-chloroketone.[3]
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» Alkylation: The resulting a-chloroketone is then alkylated with N-Boc-L-proline.[3]

e Imidazole Cyclization: The diketo intermediate is cyclized to form the imidazole ring upon
heating with ammonium acetate.[3]

An alternative approach involves the Friedel-Crafts acylation of 2-bromonaphthalene with
chloroacetyl chloride to give 1-(6-bromo-2-naphthyl)-2-chloroethanone. This intermediate is
then coupled with N-Boc-L-proline.

Assembly of the Ravidasvir Core Structure

The core of the Ravidasvir molecule is assembled through a Suzuki-Miyaura cross-coupling
reaction.

Miyaura Borylation

The brominated naphthalene-imidazole intermediate undergoes a Miyaura borylation reaction
with bis(pinacolato)diboron in the presence of a palladium catalyst such as PdCI2(dppf) and a
base like potassium acetate to form the corresponding boronic ester.[3]

Suzuki-Miyaura Coupling

The newly formed boronic ester is then coupled with the previously synthesized benzimidazole
fragment under Suzuki conditions.[3] This reaction is typically catalyzed by a palladium
catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(ll)
(Pd(dppf)CI2), in the presence of a base such as sodium bicarbonate.

Table 2: Experimental Protocol for Suzuki-Miyaura Coupling
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Key Reagents & Reaction

Step Reaction .
Solvents Conditions

Aryl boronate, 5-
bromo-2-[N-Boc-
pyrrolidin-2(S)-

1 Suzuki Coupling yllimidazole, 85°C
PdCI2(dppf),
NaHCO3,
Dioxane/H20

Final Synthetic Steps
Deprotection and Acylation

Following the successful coupling of the two main fragments, the Boc protecting groups are
removed under acidic conditions.[3] The resulting free amine is then bis-acylated with N-Moc-L-
valine using a coupling agent like EDCI to generate the Ravidasvir free base.[3]

Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. The Ravidasvir free
base is treated with hydrochloric acid in a suitable solvent system, such as ethanol and n-butyl
acetate, followed by crystallization to yield Ravidasvir hydrochloride.[3]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages in the synthesis of Ravidasvir hydrochloride.
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Benzimidazole Fragment Synthesis

Core Assembly and Final Steps
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Caption: Overview of the convergent synthesis of Ravidasvir hydrochloride.
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Caption: General experimental workflow for Ravidasvir hydrochloride synthesis.

Conclusion

The synthesis of Ravidasvir hydrochloride is a multi-step process that relies on established
synthetic methodologies, including amide coupling, heterocycle formation, and palladium-
catalyzed cross-coupling reactions. The convergent approach allows for the efficient assembly
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of the complex molecular architecture from two key intermediates. This guide provides a
foundational understanding of the synthetic pathway, which can be further optimized and
adapted for large-scale production. The detailed protocols and visual representations serve as
a valuable resource for chemists and researchers in the field of medicinal chemistry and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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